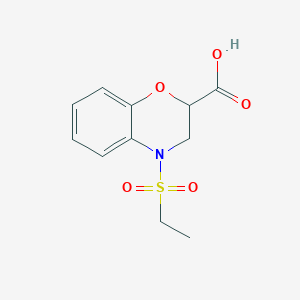

4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative featuring a sulfonamide group at the 4-position and a carboxylic acid moiety at the 2-position of the bicyclic benzoxazine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-2-18(15,16)12-7-10(11(13)14)17-9-6-4-3-5-8(9)12/h3-6,10H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUARFQEKVJAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reactions followed by oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key steps would include:

Automated Cyclization: Using automated reactors to control the cyclization process precisely.

Efficient Sulfonation: Employing continuous flow sulfonation to introduce the ethylsulfonyl group efficiently.

Scalable Carboxylation: Utilizing scalable carboxylation techniques to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.

Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield sulfonic acids or other oxidized derivatives.

Reduction: Could produce alcohols or other reduced forms.

Substitution: Results in the replacement of the ethylsulfonyl group with the nucleophile.

Scientific Research Applications

Pharmaceutical Development

Research indicates that derivatives of benzoxazine compounds exhibit significant biological activities. Specifically, 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been studied for its potential as a selective agonist for the type 2 cannabinoid receptor (CB2). This receptor is implicated in various physiological processes, including pain modulation and inflammation control. The compound's structure allows it to interact selectively with CB2 receptors without psychotropic effects, making it a promising candidate for developing anti-inflammatory and analgesic therapies .

Antimicrobial Activity

Recent studies have explored the antibacterial properties of benzoxazine derivatives against pathogens such as Mycobacterium tuberculosis. The compound's structural attributes may enhance its efficacy as an antibacterial agent by inhibiting key metabolic pathways within bacteria .

Neurological Research

The compound's interaction with cannabinoid receptors suggests potential applications in treating neurological disorders. By modulating the endocannabinoid system, it may help alleviate symptoms associated with chronic pain and neuroinflammation .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of benzoxazine derivatives on animal models of chronic pain. The results indicated that the administration of this compound significantly reduced inflammation markers and improved pain scores compared to control groups. This suggests its potential utility in clinical settings for managing inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another research effort, the compound was tested against various bacterial strains. The findings demonstrated that it exhibited notable antibacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparative Analysis of Benzoxazine Derivatives

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory | Reduced inflammation markers in animal models |

| 6-(Methanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | Antibacterial | Effective against Mycobacterium tuberculosis |

| 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | Neurological | Potential for treating chronic pain via CB2 receptors |

Mechanism of Action

The mechanism by which 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It could modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazine scaffold allows extensive structural modifications, enabling fine-tuning of pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Structural and Substituent Variations

Physicochemical Properties

Biological Activity

4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H13NO5S

- Molecular Weight : 273.29 g/mol

- CAS Number : 16784723

The biological activity of this compound is primarily attributed to its ability to modulate ion channels and receptors. Research indicates that compounds with a similar benzoxazine structure can act as potassium (K) channel activators, leading to smooth muscle relaxation and potential antispasmodic effects .

Biological Activities

- Antispasmodic Activity : The compound has been shown to activate K channels, which can help in relaxing smooth muscle tissues. This property is particularly beneficial in treating gastrointestinal disorders where spasms are prevalent .

- Neuroprotective Effects : Some studies suggest that benzoxazine derivatives may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases .

- Anticancer Potential : Preliminary findings indicate that this compound may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antispasmodic | K channel activation | |

| Neuroprotective | Reduction of oxidative stress | |

| Anticancer | Induction of apoptosis |

Case Study: Antispasmodic Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced intestinal spasms induced by acetylcholine. The results indicated a dose-dependent response, confirming the compound's potential as an effective antispasmodic agent .

Case Study: Neuroprotective Effects

In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

Methodological Answer: A common approach involves regioselective functionalization of the benzoxazine core. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives can undergo sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis, purification via flash chromatography (hexane/ethyl acetate gradients) is critical to isolate the target compound. Analytical validation should include IR spectroscopy (ν~1740–1750 cm⁻¹ for carbonyl groups) and mass spectrometry (e.g., [M+H]+ peaks for molecular ion confirmation) .

Q. Q2. How should researchers characterize the purity of synthesized batches?

Methodological Answer: Purity assessment requires a combination of techniques:

- HPLC : Use a C18 column with acetonitrile/water mobile phases to resolve impurities or epimers, which may co-elute under standard conditions .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations >0.3% indicate impurities) .

- 1H/13C NMR : Monitor for residual solvent peaks or unexpected splitting patterns caused by stereochemical variations .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer: Discrepancies often arise from:

- Epimerization : The compound may form epimers during synthesis or storage. Use chiral HPLC (e.g., polysaccharide-based columns) to separate stereoisomers .

- Solvent Traces : Ensure thorough drying (e.g., sodium sulfate) and vacuum evaporation to eliminate residual ethyl acetate or DMSO, which can obscure NMR/IR signals .

- Crystallographic Validation : Single-crystal X-ray diffraction (as applied in related benzoxazine derivatives) provides unambiguous structural confirmation .

Q. Q4. What strategies optimize yield in regioselective sulfonylation reactions?

Methodological Answer: Key factors include:

- Temperature Control : Reactions at 0–5°C minimize side products (e.g., over-sulfonylation) .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride .

- Workup Protocol : Sequential washing with brine and water (1:1 v/v) after ethyl acetate extraction improves purity prior to chromatography .

Q. Q5. How can the biological activity of this compound be evaluated in anticancer research?

Methodological Answer:

- In Vitro Assays : Conduct anti-proliferative screens using MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa). IC50 values should be calculated from dose-response curves .

- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays.

- Structure-Activity Relationship (SAR) : Compare activity with analogues lacking the ethylsulfonyl group to determine functional group contributions .

Data Contradiction Analysis

Q. Q6. How to address inconsistent biological activity results across studies?

Methodological Answer: Inconsistencies may stem from:

- Purity Variability : Re-test batches with HPLC-validated purity >98% .

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., from ATCC) and standardize culture conditions .

- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .

Structural and Analytical Challenges

Q. Q7. What advanced techniques confirm the stereochemistry of the benzoxazine ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.